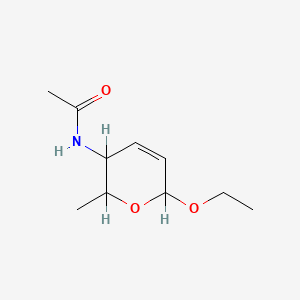
N-(6-Ethoxy-2-methyl-3,6-dihydro-2H-pyran-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-Ethoxy-2-methyl-3,6-dihydro-2H-pyran-3-yl)acetamide is an organic compound with the molecular formula C10H17NO3 and a molecular weight of 199.25 g/mol . This compound is characterized by its pyran ring structure, which is a six-membered ring containing one oxygen atom. The ethoxy and methyl groups attached to the pyran ring, along with the acetamide group, contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Ethoxy-2-methyl-3,6-dihydro-2H-pyran-3-yl)acetamide typically involves the reaction of 3,4-dihydro-2H-pyran with ethyl alcohol in the presence of an acid catalyst to form the ethoxy derivative. This intermediate is then reacted with acetic anhydride to introduce the acetamide group . The reaction conditions often include controlled temperatures and the use of solvents such as dichloromethane to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
N-(6-Ethoxy-2-methyl-3,6-dihydro-2H-pyran-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The ethoxy and acetamide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .
Aplicaciones Científicas De Investigación
N-(6-Ethoxy-2-methyl-3,6-dihydro-2H-pyran-3-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Mecanismo De Acción
The mechanism of action of N-(6-Ethoxy-2-methyl-3,6-dihydro-2H-pyran-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-(6-Ethoxy-2-methyl-3,6-dihydro-2H-pyran-3-yl)acetamide include:
- N-(6-Methoxy-2-methyl-3,6-dihydro-2H-pyran-3-yl)acetamide
- N-(6-Ethoxy-2-ethyl-3,6-dihydro-2H-pyran-3-yl)acetamide
- N-(6-Ethoxy-2-methyl-3,6-dihydro-2H-pyran-3-yl)propionamide
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern on the pyran ring, which imparts distinct chemical and biological properties. The presence of the ethoxy and acetamide groups makes it a versatile intermediate for various synthetic and industrial applications .
Propiedades
Número CAS |
56248-09-0 |
|---|---|
Fórmula molecular |
C10H17NO3 |
Peso molecular |
199.25 g/mol |
Nombre IUPAC |
N-(6-ethoxy-2-methyl-3,6-dihydro-2H-pyran-3-yl)acetamide |
InChI |
InChI=1S/C10H17NO3/c1-4-13-10-6-5-9(7(2)14-10)11-8(3)12/h5-7,9-10H,4H2,1-3H3,(H,11,12) |
Clave InChI |
LGMGOMNUQDTCQT-UHFFFAOYSA-N |
SMILES canónico |
CCOC1C=CC(C(O1)C)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















